Hypothemycin -

Hypothemycin

Catalog Number: EVT-8235766
CAS Number:
Molecular Formula: C19H22O8
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hypothemycin is a macrolide that is isolated from the cultured broth of Hypomyces subiculosus and shows antifungal activity and inhibits the growth of some human cancer cells. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an antineoplastic agent, a fungal metabolite and an antifungal agent. It is a macrolide, an enone, an aromatic ether, an epoxide, a diol, a polyketide, a member of phenols and a secondary alpha-hydroxy ketone.
Hypothemycin is a natural product found in Aigialus parvus, Hypomyces subiculosus, and other organisms with data available.
Source

Hypothemycin is primarily sourced from the fungal species Hypomyces subiculosus and Pochonia chlamydosporia. These fungi have been identified as significant producers of hypothemycin, with various studies focusing on optimizing its biosynthesis through fermentation techniques and genetic engineering .

Classification

Hypothemycin is classified as a polyketide, specifically a member of the group known as resorcylic acid lactones. This classification is based on its biosynthetic origin from polyketide synthases, which are enzymes that facilitate the assembly of polyketide structures through the condensation of acetyl-CoA and malonyl-CoA units .

Synthesis Analysis

Methods

The synthesis of hypothemycin can be achieved through both natural fermentation processes and synthetic approaches. The natural production involves cultivating specific fungal strains under optimized conditions. Recent studies have employed factorial design experiments to identify optimal carbon and nitrogen sources, as well as other growth conditions that maximize hypothemycin yield.

Technical Details

  1. Fermentation Conditions: Optimal conditions for producing hypothemycin include specific concentrations of carbon sources (e.g., glucose, lactose) and nitrogen sources (e.g., yeast extract). A two-level fractional factorial design was utilized to analyze factors affecting production, such as initial pH, trace elements, and vitamin concentrations .
  2. Quantification: High-performance liquid chromatography (HPLC) is commonly used to quantify hypothemycin in culture media. The detection is performed using a reverse-phase NovaPak C18 column with acetonitrile as the mobile phase .
Molecular Structure Analysis

Structure

Hypothemycin has a complex molecular structure characterized by multiple rings and functional groups. Its structure includes a macrolactone ring, which is crucial for its biological activity. The absolute configuration has been determined through various methods, including X-ray crystallography .

Data

  • Molecular Formula: C₁₈H₁₈O₄
  • Molecular Weight: 302.34 g/mol
  • Structural Features: The compound features hydroxyl groups and an epoxide, contributing to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Hypothemycin undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:

  1. Methylation: Enzymatic methylation can occur at specific hydroxyl groups, altering the compound's pharmacological profile.
  2. Epoxidation: The presence of double bonds in the structure allows for epoxidation reactions, which can increase reactivity towards biological targets .

Technical Details

The biosynthesis of hypothemycin involves complex enzymatic pathways where reducing and non-reducing polyketide synthases play pivotal roles. Genetic modifications in producing strains have been explored to enhance yields and produce analogs with improved efficacy .

Mechanism of Action

Process

Hypothemycin exhibits potent biological activity, particularly against trypanosomiasis caused by Trypanosoma brucei. Its mechanism involves binding to specific proteins within the parasite, disrupting critical cellular processes such as kinase signaling pathways.

Data

Studies have identified multiple protein targets for hypothemycin within T. brucei, including various kinases that are essential for cell proliferation and survival . The binding affinity and specificity of hypothemycin to these targets underline its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hypothemycin typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Hypothemycin is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Reactivity: Its reactivity profile allows it to participate in various chemical transformations that can be exploited for synthetic purposes.
Applications

Scientific Uses

Hypothemycin has been investigated for several scientific applications, including:

  1. Antiparasitic Agent: Its effectiveness against Trypanosoma brucei positions it as a candidate for treating diseases like African sleeping sickness.
  2. Antifungal Activity: Research indicates potential uses in combating fungal infections due to its ability to inhibit fungal growth.
  3. Biosynthetic Studies: Hypothemycin serves as a model compound for studying polyketide biosynthesis and enzymatic functions in fungi .
Biosynthesis and Genetic Regulation

Polyketide Synthase Collaboration in Hypothemycin Production

Hypothemycin biosynthesis exemplifies a sophisticated partnership between two iterative polyketide synthases (PKSs): the highly reducing PKS Hpm8 and the non-reducing PKS Hpm3. These megasynthases operate in a quasi-modular fashion within the fungal producer Hypomyces subiculosus. The carbon backbone assembly follows a "6 + 3" strategy, where Hpm8 constructs a reduced hexaketide intermediate that serves as the starter unit for Hpm3. Hpm3 subsequently extends this hexaketide by three malonyl-CoA-derived units to form a nonaketide chain, which undergoes regioselective cyclization and macrolactonization to yield (6′S,10′S)-trans-7′,8′-dehydrozearalenol (DHZ), the direct precursor to hypothemycin [1] [3] [6].

Critical to this biosynthetic crosstalk is the starter unit acyltransferase (SAT) domain located at the N-terminus of Hpm3. This domain specifically recognizes the hexaketide intermediate (2) bound to the acyl carrier protein (ACP) of Hpm8 and catalyzes its transacylation to the ketosynthase (KS) domain of Hpm3. Mutagenesis studies confirm the indispensability of SAT activity; replacing the catalytic serine (Ser121) within the conserved GXSXG motif of Hpm3-SAT completely abolishes DHZ production. Notably, SAT domains exhibit high specificity for their cognate partners. Hybrid experiments demonstrated that Hpm3 cannot accept priming units from the zearalenone PKS13 (Gibberella zeae), nor can Hpm8 transfer intermediates to a chimeric Hpm3 containing the PKS13 SAT domain [1] [2].

Table 1: Key Enzymes in Hypothemycin Core Assembly

EnzymePKS TypeRoleCatalytic Domains
Hpm8Highly Reducing (HR)Hexaketide biosynthesisKS, AT, KR, DH, ER, ACP
Hpm3Non-Reducing (NR)Nonaketide extension & cyclizationSAT, KS, AT, PT, ACP, TE
Hpm8-Hpm3 complexCollaborativeTransfer via SAT; DHZ formationProtein-protein interaction interface

Role of Hpm8 and Hpm3 in Chain Elongation and Cyclization

Hpm8 Programming and Intermediate Transfer:Hpm8 synthesizes the hexaketide (7S,11S,2E,8E)-7,11-dihydroxy-dodeca-2,8-dienoate (2) through six iterative elongation cycles using malonyl-CoA and NADPH. Domain inactivation and intermediate trapping experiments reveal its programming logic. When deprived of NADPH, Hpm8 accumulates unreduced triketide and tetraketide α-pyrone shunt products (3–5) via spontaneous lactonization. Crucially, the mature hexaketide (2) is not released unless Hpm3 is present, confirming that intermediate transfer is obligate for backbone completion [1] [4]. Kinetic analyses indicate that hexaketide synthesis by Hpm8 is rate-limiting. When Hpm3 concentration is fixed, DHZ production increases linearly with Hpm8 concentration (apparent k = 0.11 min⁻¹). Conversely, varying Hpm3 concentrations (5–30 µM) does not alter reaction velocity when Hpm8 is saturating, underscoring that Hpm8 activity governs overall flux [1].

Hpm3 Catalysis and Cyclization:Hpm3 lacks autonomous activity; it cannot initiate polyketide synthesis from malonyl-CoA alone. However, it efficiently processes the hexaketide transferred from Hpm8. The minimal PKS domains (KS-AT-ACP) of Hpm3 extend the hexaketide to a nonaketide. The product template (PT) domain then directs C2–C7 aldol cyclization (F-type) of the aromatic ring, forming the resorcylic acid moiety. Finally, the thioesterase (TE) domain catalyzes macrolactonization between the C1′ carboxylate and the C5′ hydroxyl group, releasing the 14-membered macrolactone DHZ [1] [3] [7]. Structural elucidation of DHZ via X-ray crystallography unexpectedly revealed (6′S,10′S) stereochemistry, implying differential stereocontrol by the Hpm8 ketoreductase (KR) domain at the diketide versus tetraketide stages [1] [4].

Table 2: Hpm8 Shunt Products and Catalytic Requirements

Hpm8 Reaction ConditionsMajor ProductsStructureImplication
Malonyl-CoA onlyTriketide α-pyrone (3)Unreduced triketide lactoneKR/DH/ER inactive without NADPH
Malonyl-CoA + NADPHTetra/penta-ketide pyrones (4–5)Derailed reduced intermediatesHexaketide offloading requires Hpm3
Malonyl-CoA + NADPH + Hpm3Dehydrozearalenol (DHZ)Nonaketide macrolactoneFunctional collaboration essential

Post-PKS Modifications: Epoxidation, Hydroxylation, and Isomerization

Following DHZ release by the PKSs, four tailoring enzymes complete hypothemycin biosynthesis:

  • O-Methylation: The O-methyltransferase Hpm5 methylates the C4 hydroxyl of DHZ, yielding 4-O-methyldehydrozearalenol. Heterologous expression in Saccharomyces cerevisiae confirms Hpm5's broad substrate tolerance, as it methylates various desmethyl-RALs [3] [6].
  • Epoxidation: The flavin-dependent monooxygenase Hpm7 epoxidizes the Δ¹′,²′ double bond of the macrocycle, forming aigialomycin C. This reaction exhibits strict specificity for substrates lacking the C4 methyl group [3].
  • Isomerization: A glutathione S-transferase (Hpm2) catalyzes the trans-to-cis isomerization of the Δ⁷′,⁸′ double bond. This step is mechanistically critical as the cis-enone is essential for hypothemycin's irreversible kinase inhibition via Michael addition to catalytic cysteines. The reaction likely proceeds via glutathione conjugate formation [3] [6].
  • Hydroxylation: A cytochrome P450 (Hpm1) hydroxylates C5′, yielding the biologically active hypothemycin. Hpm1 also hydroxylates earlier intermediates like aigialomycin D [3].

The sequence of these steps is inferred from intermediate isolation and gene knockout studies. While DHZ → methylation → epoxidation → hydroxylation → isomerization is consistent with enzymatic data, the exact timing of C5′ hydroxylation relative to isomerization remains partially unresolved [3] [6].

Table 3: Post-PKS Tailoring Enzymes and Functions

EnzymeTypeReaction CatalyzedKey Substrate Specificity
Hpm5O-Methyltransferase4-O-Methylation of resorcinol ringTolerates non-epoxidized substrates
Hpm7Flavin monooxygenaseEpoxidation of Δ¹′,²′ alkeneRequires 4-O-methyl group
Hpm1Cytochrome P450C5′ HydroxylationActs on multiple RAL intermediates
Hpm2Glutathione transferasetrans-to-cis Isomerization of Δ⁷′,⁸′Specific for epoxidized enones

Evolutionary Divergence of SAT and TE Domains in Fungal PKS Systems

The SAT and thioesterase (TE) domains represent critical control points in fungal iterative PKS programming, and their evolutionary trajectories profoundly impact biosynthetic outcomes:

SAT Domain Evolution and Specificity:Phylogenetic analysis reveals that SAT domains cluster according to starter unit specificity rather than fungal phylogeny. The SAT domain of Hpm3 groups with those from other resorcylic acid lactone (RAL) synthases (e.g., zearalenone PKS13), yet exhibits stringent selectivity for its cognate hexaketide from Hpm8. Hybrid SAT experiments demonstrate non-reciprocity; Hpm3 cannot utilize the PKS13-primed hexaketide, and PKS13 rejects the Hpm8-derived hexaketide. This suggests co-evolution of SAT domains with their upstream HR-PKS partners to optimize protein-protein interactions and intermediate transfer efficiency. Such divergence creates "biosynthetic incompatibility" in engineered chimeric PKSs, limiting the success of combinatorial approaches [1] [2].

TE Domain Functional Diversification:TE domains in fungal NR-PKSs fall into three major clades: type I TE (α/β-hydrolase fold), reductase (R), and metallo-β-lactamase-type TE (MβL-TE). Hpm3 utilizes a type I TE for macrolactonization. Phylogenetically, TEs cluster by release mechanism (e.g., hydrolysis, Claisen cyclization, or lactonization) rather than taxonomy. Key structural features dictate function:

  • Lid-loop length: Governs substrate access and chain length specificity.
  • Catalytic pocket volume: Larger pockets accommodate macrolactonization (e.g., Hpm3 TE) versus smaller pockets for hydrolytic release.
  • Active site residues: The canonical Ser-His-Asp triad in Hpm3 TE facilitates nucleophilic attack by the C5′ hydroxyl on the thioester-bound acyl chain [8].

Divergence in TE intrinsic programming creates extrinsic effects on the HR-PKS (Hpm8). For instance, TE domains act as gatekeepers that filter permissible chain lengths for offloading. In chimeric systems, conflicts arise when TE domains from one evolutionary lineage cannot process non-cognate intermediates from distantly related HR-PKSs, leading to reduced titers or aberrant products. This evolutionary "mismatch" explains the low yield observed when orphan DAL (dihydroxyphenylacetic acid lactone) synthases from Rhytidhysteron rufulum are expressed heterologously without compatible partners [2] [8].

Table 4: Evolutionary and Functional Classification of PKS Release Domains

Domain TypePhylogenetic GroupCatalytic MechanismRepresentative SystemProduct Released
Type I TEGroups I–IV, VI, VIIIMacrolactonizationHpm3 (Hypothemycin)14-membered RAL
Reductase (R)Groups IV, VIIReductive releasePksA (Aflatoxin)Aldehyde
MβL-TEGroup VHydrolysis/4th ring cyclizationAptA (Asperthecin)Linear acid/pyranoanthraquinone

Properties

Product Name

Hypothemycin

IUPAC Name

(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione

Molecular Formula

C19H22O8

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1

InChI Key

SSNQAUBBJYCSMY-KNTMUCJRSA-N

SMILES

CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Canonical SMILES

CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Isomeric SMILES

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

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